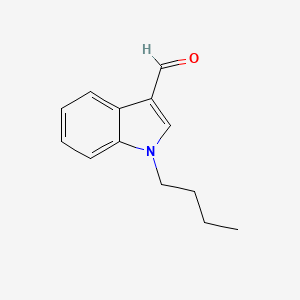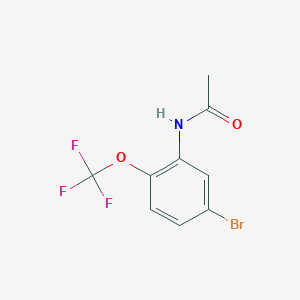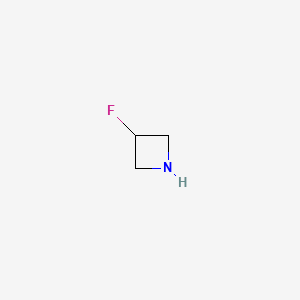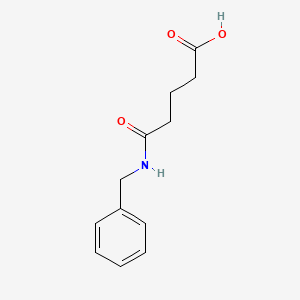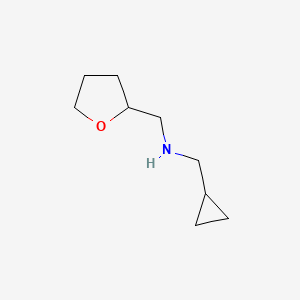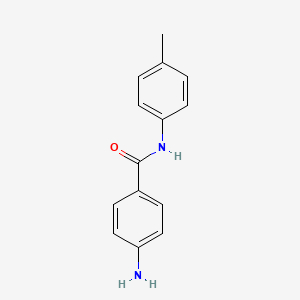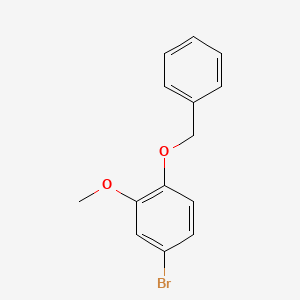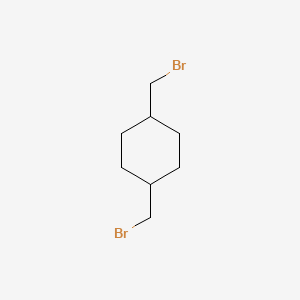
2-(4-Bromophenyl)quinoline-4-carbohydrazide
描述
2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative known for its significant biological activities. This compound has been extensively studied for its potential as a microbial DNA-gyrase inhibitor, making it a promising candidate in the field of antimicrobial research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromoaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the industrial production process .
化学反应分析
Types of Reactions
2-(4-Bromophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions may produce quinoline-4-carbohydrazide derivatives with different substituents .
科学研究应用
2-(4-Bromophenyl)quinoline-4-carbohydrazide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbohydrazide involves its interaction with microbial DNA gyrase, an essential enzyme for DNA replication. By inhibiting this enzyme, the compound disrupts the replication process, leading to the death of microbial cells. This mechanism makes it a potent antimicrobial agent . Additionally, its derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase, leading to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds have shown significant anticancer activities, particularly against breast carcinoma cells.
4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.
Uniqueness
2-(4-Bromophenyl)quinoline-4-carbohydrazide stands out due to its dual antimicrobial and anticancer properties.
属性
IUPAC Name |
2-(4-bromophenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQRCVLQVHHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373749 | |
| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351899-02-0 | |
| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Bromophenyl)quinoline-4-carbohydrazide interact with its target, DNA gyrase, and what are the downstream effects?
A1: While the provided research [] doesn't directly elucidate the precise binding mechanism, it suggests that this compound derivatives likely inhibit DNA gyrase activity. DNA gyrase is an essential bacterial enzyme responsible for controlling DNA supercoiling, a crucial process for bacterial replication and transcription. Inhibiting this enzyme effectively disrupts these processes, ultimately leading to bacterial cell death. The research highlights that compound 6b, a specific derivative within this group, exhibited significant inhibitory activity against Staphylococcus aureus DNA gyrase with an IC50 value of 33.64 μM. Furthermore, molecular docking studies revealed a strong binding affinity of compound 6b to the enzyme, exceeding even the known inhibitor ciprofloxacin. This suggests that this compound derivatives likely exert their antimicrobial effect by directly interfering with DNA gyrase activity, hindering vital bacterial processes.
Q2: What insights did the Structure-Activity Relationship (SAR) study provide regarding this compound derivatives?
A2: The SAR study conducted in the research [] emphasized the importance of the hydrazine moiety present in this compound derivatives for their antimicrobial activity. Whether the hydrazine group exists in its cyclic or open form significantly impacts the compound's effectiveness against bacterial growth. This finding underscores the crucial role of the hydrazine moiety in interacting with the bacterial target, likely DNA gyrase, and highlights its potential for further structural optimization to enhance potency and target selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
